

2-Chloropentan-3-one computational properties verification

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Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

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Experimental Synthesis and Basic Data

The most robust experimental information available is a detailed synthesis procedure for **2-Chloropentan-3-one** from *Organic Syntheses*, which is a highly authoritative source for reproducible methods [1].

The table below summarizes the key physical and chemical data available from the search results:

Property	Value / Description	Source / Notes
Molecular Formula	C ₅ H ₉ ClO	[2]
Molecular Weight	120.577 g/mol	[2]
CAS Number	17042-21-6	[2] [1]
Boiling Point	80-102 °C (62 mmHg)	Isolated via distillation [1]
Synthetic Yield	80%	From pentan-3-one [1]
Common Impurity	~5% 2,4-Dichloropentan-3-one	Noted during distillation [1]

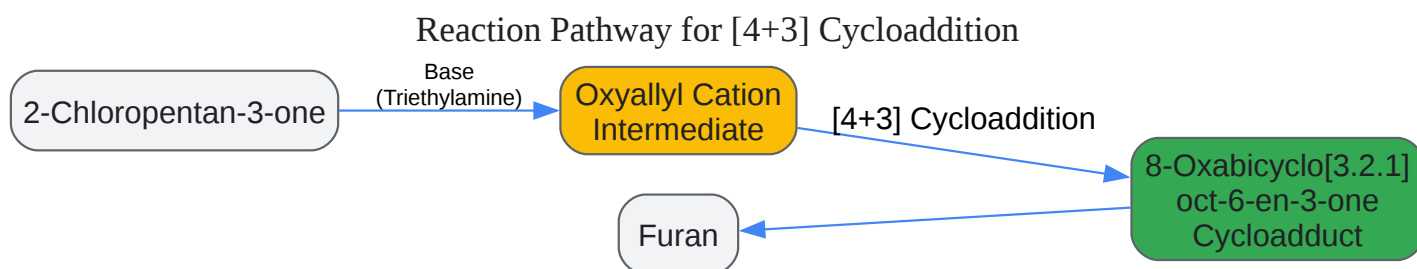
Detailed Synthesis Protocol

This verified protocol from *Organic Syntheses* allows for the preparation of **2-Chloropentan-3-one**, which is the essential first step for any subsequent experimental characterization [1].

- **Reaction:** Chlorination of pentan-3-one.
- **Setup:** A 500 mL two-necked flask with a magnetic stirrer, pressure-equalizing addition funnel, and reflux condenser fitted with a calcium chloride trap.
- **Reagents:**
 - Pentan-3-one (1): 85 mL (0.80 mol)
 - Solvent: 200 mL Carbon tetrachloride
 - Chlorinating agent: Sulfuryl chloride (2): 71 mL (0.88 mol), added dropwise over 2 hours.
- **Conditions:** The reaction mixture is heated to 45°C in an oil bath and stirred for 3 hours at this temperature after the addition is complete.
- **Work-up & Purification:**
 - Carbon tetrachloride is removed by distillation at 85°C under atmospheric pressure.
 - The crude product is purified by distillation under reduced pressure (62 mmHg).
 - The product, **2-Chloropentan-3-one**, is collected as a pale yellow liquid at a boiling point of **80-102°C (62 mmHg)**, yielding **77.0 g (80%)** [1].
- **Handling Notes:** The product must be stored in a refrigerator. Trace amounts of the dichlorinated impurity do not typically interfere with subsequent reactions, such as cycloadditions [1].

Application in a [4+3] Cycloaddition

The synthesized **2-Chloropentan-3-one** is primarily used as a precursor to generate an oxyallyl cation intermediate for cycloadditions. The following diagram illustrates this key reaction pathway.



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This reaction is performed in water at room temperature, making it a practical and environmentally favorable method for constructing synthetically valuable 8-oxabicyclo[3.2.1]oct-6-en-3-one structures [1].

How to Approach Computational Verification

Since the search results lack specific computational data, here is a guide on how you can proceed with computational verification:

- **Select Computational Methods:** Use Density Functional Theory (DFT) with functionals like B3LYP and a basis set such as 6-31G(d) to calculate molecular properties. This is a standard approach for organic molecules of this size.
- **Key Properties to Calculate:**
 - **Geometry Optimization:** Obtain the minimum energy conformation.
 - **Molecular Electrostatic Potential (MEP):** Visualize the electron density to identify electrophilic sites (like the carbonyl carbon and the carbon adjacent to the chlorine).
 - **Vibrational Frequencies:** Calculate the IR spectrum to verify the presence of functional groups (C=O, C-Cl stretches) and confirm the optimized structure is at an energy minimum (no imaginary frequencies).
- **Compare with Experimental Data:** Once you have the computational results, you can compare them with the physical data in the table above. For instance, calculated bond lengths and angles should be reasonable for a ketone with an alpha-chloro substituent.

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References

1. Organic Syntheses Procedure [orgsyn.org]
2. - 2 - Chloropentan - 3 | CAS#:17042-21-6 | Chemsrce one [chemsrc.com]

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